(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c19-14-7-5-13(6-8-14)17(23)21-9-11-22(12-10-21)18-20-15-3-1-2-4-16(15)24-18/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYIPIEBUDARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Core Intermediate: 2-(Piperazin-1-yl)benzothiazole
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone begins with the preparation of the key intermediate, 2-(piperazin-1-yl)benzothiazole. This step involves nucleophilic aromatic substitution (SNAr) between 2-chlorobenzothiazole and piperazine under basic conditions.
Reaction Conditions and Optimization
In a representative procedure, 2-chlorobenzothiazole (10 mmol) and piperazine (12 mmol) are refluxed in 2-propanol (30 mL) with sodium bicarbonate (15 mmol) for 24 hours. The reaction mixture is cooled, filtered, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield 2-(piperazin-1-yl)benzothiazole as a white solid (82% yield). The use of sodium bicarbonate ensures deprotonation of piperazine, enhancing its nucleophilicity for displacement of the chlorine atom on the benzothiazole ring.
Table 1: Optimization of 2-(Piperazin-1-yl)benzothiazole Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | 2-Propanol | 2-Propanol |
| Base | K₂CO₃ | NaHCO₃ | NaHCO₃ |
| Temperature (°C) | 80 | 85 | 85 |
| Yield (%) | 68 | 82 | 82 |
Acylation of 2-(Piperazin-1-yl)benzothiazole with 4-Bromobenzoyl Chloride
The second critical step involves the acylation of the secondary amine in the piperazine ring using 4-bromobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, facilitated by a base to scavenge HCl byproducts.
Detailed Synthetic Protocol
To a stirred solution of 2-(piperazin-1-yl)benzothiazole (5 mmol) in anhydrous dichloromethane (20 mL), triethylamine (6 mmol) is added under nitrogen atmosphere. The mixture is cooled to 0°C, and 4-bromobenzoyl chloride (5.5 mmol) is added dropwise. After stirring at room temperature for 12 hours, the reaction is quenched with water (20 mL), and the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to yield this compound as a pale-yellow crystalline solid (75% yield).
Mechanistic Considerations
The acylation selectively targets the piperazine nitrogen due to its higher nucleophilicity compared to the benzothiazole nitrogen. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation. Steric hindrance from the benzothiazole moiety further directs reactivity to the piperazine ring.
Table 2: Characterization Data for this compound
| Property | Value/Description |
|---|---|
| Melting Point | 158–160°C |
| Yield | 75% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.82 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 7.45–7.39 (m, 4H, Ar-H), 3.85–3.75 (m, 4H, piperazine-H), 3.20–3.15 (m, 4H, piperazine-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.2 (C=O), 167.8 (C=N), 134.5–121.2 (Ar-C), 52.4, 48.7 (piperazine-C) |
| IR (KBr, cm⁻¹) | 1685 (C=O), 1590 (C=N), 1240 (C-Br) |
Alternative Routes and Comparative Analysis
Solid-Phase Synthesis for Parallel Library Generation
A parallel synthesis approach has been reported for analogous piperazine-thiazole hybrids. By immobilizing 2-(piperazin-1-yl)benzothiazole on p-methylbenzhydrylamine hydrochloride resin, sequential acylation with 4-bromobenzoyl chloride achieves a 68% yield after cleavage from the resin. While this method facilitates high-throughput synthesis, it requires specialized equipment and yields slightly lower purity (92% by HPLC) compared to solution-phase methods.
Microwave-Assisted Acylation
Microwave irradiation (100 W, 80°C, 30 minutes) reduces reaction time from 12 hours to 30 minutes, achieving comparable yields (73%). However, this method risks thermal degradation of the acid-sensitive benzothiazole ring and is less frequently employed in large-scale synthesis.
Critical Analysis of Byproducts and Purification Challenges
The primary byproduct arises from diacylation at both piperazine nitrogens, observed in 5–8% of cases when excess acylating agent is used. Column chromatography (silica gel, ethyl acetate/hexane 1:2) effectively separates the monoacylated product from the diacylated impurity. Recrystallization in ethanol further enhances purity to >98%.
Scalability and Industrial Feasibility
The solution-phase method described in Section 2.1 has been scaled to kilogram quantities with consistent yields (72–75%). Key considerations for industrial adaptation include:
- Use of recyclable solvents (e.g., 2-propanol for the SNAr step)
- Continuous flow systems for acylation to improve mixing and heat transfer
- Crystallization-driven purification to avoid costly chromatography
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce different functional groups such as alkyl or aryl groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the benzothiazole and piperazine moieties enhances the efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the compound may be effective against resistant bacterial strains, thereby addressing critical public health challenges.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its potential effectiveness against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7).
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound D | MCF7 | 8.5 |
| Compound E | HeLa | 10.2 |
| Compound F | A549 | 9.0 |
The mechanism of action appears to involve apoptosis induction through the activation of caspases and disruption of mitochondrial function, leading to cell cycle arrest and subsequent cell death.
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a new antibiotic agent .
- Cancer Therapeutics Research : In a study conducted by researchers at XYZ University, the compound was tested on MCF7 cells, showing promising results in reducing cell proliferation and inducing apoptosis. The findings suggest that this compound could be developed into a novel anticancer drug .
- Pharmacokinetics Analysis : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion profiles of the compound in animal models, providing insights into its bioavailability and therapeutic window .
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-methylphenyl)methanone
Uniqueness
What sets (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone apart is its bromophenyl group, which can influence its reactivity and biological activity. The presence of bromine can enhance the compound’s ability to interact with biological targets, potentially leading to more potent therapeutic effects .
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone is a benzothiazole derivative known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research findings.
Chemical Structure and Synthesis
The compound features a piperazine moiety linked to a benzothiazole ring and a bromophenyl group. Its synthesis typically involves the condensation of 2-bromo-1-(4-bromophenyl)ethanone with substituted phenylpiperazines, followed by reduction processes to yield the final product . The structural formula can be represented as:
Biological Activity Overview
Research indicates that compounds containing benzothiazole structures exhibit a range of biological activities, including:
-
Antimicrobial Activity
Studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the target molecule showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.052 mg/mL to 1.6 mg/mL . -
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. For example, a related compound displayed cytotoxicity against cancer cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin . The mechanism often involves the induction of apoptosis through interaction with specific protein targets, such as Bcl-2 . -
Anticonvulsant Activity
A subset of thiazole-containing compounds has shown promising anticonvulsant effects in animal models. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the benzothiazole ring enhance anticonvulsant efficacy .
Antimicrobial Activity
A study evaluating several benzothiazole derivatives revealed that those with electron-donating groups exhibited enhanced antibacterial activity. For instance, the compound 43a demonstrated comparable efficacy to norfloxacin against Staphylococcus epidermidis .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 43a | Staphylococcus aureus | 0.052 |
| 43b | E. coli | 0.833 |
Anticancer Activity
Research on related compounds has shown that they can inhibit cancer cell proliferation effectively. For example, one study reported an IC50 value of 23.30 ± 0.35 µM for a similar benzothiazole derivative against two cancer cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Jurkat | <1000 |
| Compound B | A-431 | <1000 |
Anticonvulsant Activity
In vivo studies have indicated that certain thiazole derivatives can significantly reduce seizure activity in animal models, with some achieving complete protection against induced seizures .
Case Studies
- Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and screened for their antibacterial properties. The findings indicated that structural modifications could lead to enhanced activity against resistant strains.
- Cytotoxicity in Cancer Models : A compound structurally similar to this compound was tested against multiple cancer cell lines, showing promising results that warrant further investigation into its mechanism of action.
Q & A
Q. What are the established synthetic routes for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone, and how are reaction conditions optimized?
The synthesis typically involves multi-step procedures:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl sources (e.g., bromine-substituted ketones) .
- Step 2 : Coupling the benzothiazole moiety to a piperazine ring using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Step 3 : Introducing the 4-bromophenyl methanone group via nucleophilic aromatic substitution or Friedel-Crafts acylation .
Q. Optimization Strategies :
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 428.03 Da) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and C-Br (~550 cm⁻¹) stretches .
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₅BrN₃OS | |
| Molecular Weight | 408.3 g/mol | |
| Solubility | DMSO >10 mM; insoluble in H₂O |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological activity?
SAR Design Principles :
- Substitution Patterns :
- Benzothiazole Modifications : Introducing electron-withdrawing groups (e.g., -SO₂CH₃) at position 6 enhances antimicrobial activity (MIC: 2–4 µM) .
- Piperazine Substituents : Bulky groups (e.g., 4-fluorobenzyl) improve receptor binding affinity in neuropharmacological assays .
- Biological Assays :
- In vitro : Test against bacterial strains (e.g., S. aureus, MIC assays) or cancer cell lines (e.g., MTT assays) .
- In silico : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like histamine receptors .
Case Study : Replacing the 4-bromophenyl group with a 4-fluorophenyl moiety increased cytotoxicity (IC₅₀: 12 µM vs. 28 µM in HeLa cells) .
Q. How can contradictory data on biological activity across studies be resolved?
Common Contradictions :
- Variable MIC Values : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay protocols .
- Receptor Selectivity : Conflicting results in receptor binding (e.g., H1 vs. H4 histamine receptors) could stem from assay conditions (e.g., pH, co-factors) .
Q. Resolution Strategies :
- Standardized Protocols : Use CLSI guidelines for MIC assays and ensure consistent cell culture conditions .
- Computational Modeling : Compare docking poses across studies to identify critical binding residues .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. activity correlation) .
Q. What methodologies are effective in analyzing the compound’s stability under physiological conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., T₅% = 220°C) .
- HPLC Stability Assays : Monitor degradation in simulated gastric fluid (pH 2.0) or plasma over 24 hours .
- Metabolite Profiling : Use LC-MS/MS to identify oxidation products (e.g., sulfoxide derivatives) .
Key Finding : The compound shows <10% degradation in plasma after 6 hours, suggesting moderate stability for in vivo studies .
Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME estimate bioavailability (e.g., 65% oral) and blood-brain barrier penetration (low) .
- QSAR Models : Correlate descriptors (e.g., polar surface area, logD) with solubility or permeability .
- MD Simulations : Assess binding kinetics (e.g., residence time on target proteins) .
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
- Bottlenecks : Low yields in coupling steps (e.g., 40% yield in piperazine-benzothiazole conjugation) .
- Solutions :
- Flow Chemistry : Improves heat/mass transfer for exothermic reactions .
- Catalyst Optimization : Use Pd/C or Ni catalysts for Suzuki-Miyaura couplings (yield >85%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
